![molecular formula C16H15ClN6O B6080789 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6080789.png)
1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been synthesized and extensively studied for its potential use as a pharmaceutical drug. This compound belongs to the class of triazole derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. It also disrupts the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Inhibition of DNA synthesis and repair: this compound inhibits the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
2. Disruption of cell membrane: this compound disrupts the cell membrane of fungi and bacteria, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent activity: this compound has potent activity against cancer cells, fungi, and bacteria, making it a promising candidate for drug development.
2. Well-studied: this compound has been extensively studied, and its synthesis method has been optimized to achieve high yield and purity of the final product.
Limitations:
1. Toxicity: this compound has been shown to have some toxicity, which may limit its use in some applications.
2. Limited bioavailability: this compound has limited bioavailability, which may limit its effectiveness in some applications.
Zukünftige Richtungen
1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several future directions for research, including:
1. Optimization of synthesis method: Further optimization of the synthesis method may lead to higher yield and purity of the final product, making it more suitable for drug development.
2. Development of drug delivery systems: The development of drug delivery systems may enhance the bioavailability of this compound, making it more effective in some applications.
3. Study of mechanism of action: Further study of the mechanism of action may lead to a better understanding of the biochemical and physiological effects of this compound, leading to the development of more effective drugs.
4. Clinical trials: Clinical trials may be conducted to evaluate the safety and efficacy of this compound in humans, leading to its potential use as a pharmaceutical drug.
Conclusion:
This compound is a promising compound that has shown potent activity against cancer cells, fungi, and bacteria. Its synthesis method has been optimized to achieve high yield and purity of the final product. Further research is needed to fully understand its mechanism of action and potential use as a pharmaceutical drug.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-chlorobenzyl chloride with 1-(4-pyrimidinyl)ethylamine in the presence of triethylamine and copper (I) iodide to form the intermediate 1-(2-chlorobenzyl)-1-(4-pyrimidinyl)ethylamine. The intermediate is then reacted with sodium azide and copper (II) sulfate to form the final product this compound. The synthesis method has been optimized to achieve high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use as a pharmaceutical drug. It has shown promising results in various scientific research studies, including:
1. Anticancer activity: this compound has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It induces cell cycle arrest and apoptosis in cancer cells.
2. Antifungal activity: this compound has been shown to have potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
3. Antimicrobial activity: this compound has been shown to have potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(1-pyrimidin-4-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c1-11(14-6-7-18-10-19-14)20-16(24)15-9-23(22-21-15)8-12-4-2-3-5-13(12)17/h2-7,9-11H,8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUWTTJMUIKXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6080706.png)
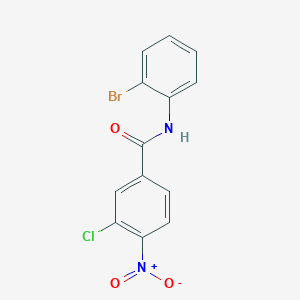
![dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B6080715.png)
![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(3-chlorophenyl)butanamide](/img/structure/B6080738.png)
![7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6080745.png)
![3-(3-hydroxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6080747.png)
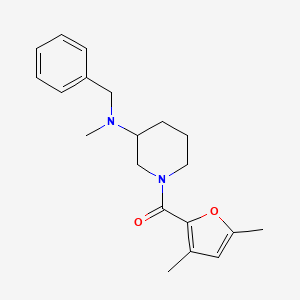
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6080765.png)
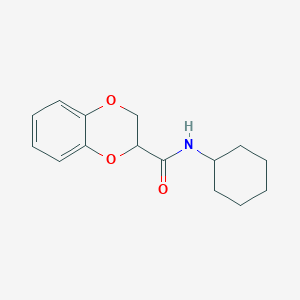

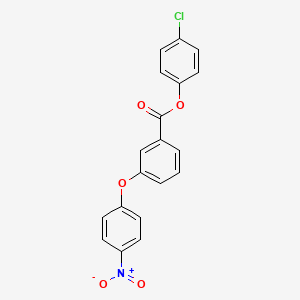
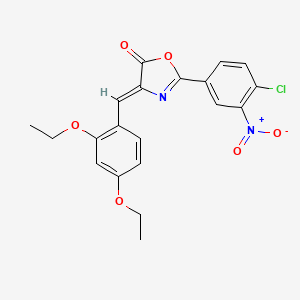

![6-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6080813.png)